molecular formula C20H24ClNO3 B12500938 Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12500938
M. Wt: 361.9 g/mol
InChI Key: VZKHDFQFXLSYOR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a methoxyphenyl group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Substitution Reactions: The benzyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often involve the use of reagents such as benzyl halides and methoxyphenyl halides in the presence of a base.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and a suitable acid catalyst.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Similar structure but with an oxo group instead of a methoxyphenyl group.

    1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H

InChI Key

VZKHDFQFXLSYOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl

Origin of Product

United States

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